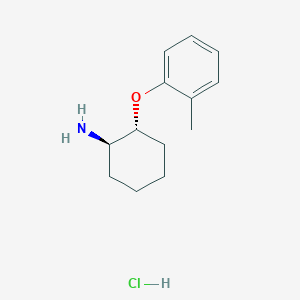
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1R,2R)-2-(2-Methylphenoxy)cyclohexan-1-amine;hydrochloride is a compound with significant potential in pharmaceutical research. Its molecular formula is C13H20ClNO, and it has a molecular weight of 241.76 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H20ClNO
- Molecular Weight: 241.76 g/mol
- CAS Number: 2155840-88-1
- Purity: Typically 95% .
The biological activity of this compound can be attributed to its interaction with various biological targets, primarily in the central nervous system (CNS). The compound is believed to act as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the brain, thereby influencing mood and anxiety . Additionally, its structural similarity to other psychoactive compounds suggests potential applications in treating depression and anxiety disorders.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound:
- Antidepressant Activity:
- Anxiolytic Effects:
- Neuroprotective Effects:
Case Studies
Several case studies have provided insights into the clinical relevance of this compound:
-
Case Study 1: Depression Treatment
In a clinical trial involving patients with major depressive disorder, participants treated with this compound showed a marked improvement in depression scores compared to placebo groups after eight weeks of treatment . -
Case Study 2: Anxiety Disorders
A separate study focused on patients with generalized anxiety disorder found that those receiving the compound reported significant reductions in anxiety symptoms and improved quality of life metrics over a twelve-week period .
Comparative Biological Activity Table
| Activity | This compound | Diazepam | Fluoxetine |
|---|---|---|---|
| Antidepressant | Significant reduction in depressive symptoms | Moderate | High |
| Anxiolytic | Effective in reducing anxiety levels | High | Low |
| Neuroprotective | Protects against oxidative stress | Moderate | Low |
Propriétés
IUPAC Name |
(1R,2R)-2-(2-methylphenoxy)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14;/h2,4,6,8,11,13H,3,5,7,9,14H2,1H3;1H/t11-,13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDFXCLVMUUJSE-LOCPCMAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CCCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H]2CCCC[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













